2-(4-Fluorophenyl)-5-[(furan-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-(4-Fluorophenyl)-5-[(furan-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile is a synthetic organic compound characterized by the presence of a fluorophenyl group, a furan-2-ylmethylamino group, and an oxazole ring with a carbonitrile substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-[(furan-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl group: This step often involves the use of fluorobenzene derivatives in a substitution reaction.
Attachment of the furan-2-ylmethylamino group: This can be done through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5-[(furan-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonitrile group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-Fluorophenyl)-5-[(furan-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5-[(furan-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)-5-[(furan-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile: shares structural similarities with other oxazole derivatives and fluorophenyl compounds.
(4-Fluorophenyl)(furan-2-yl)methanol: This compound has a similar fluorophenyl and furan-2-yl structure but lacks the oxazole ring and carbonitrile group.
(4-Fluoro-benzyl)-furan-2-ylmethyl-amine: Another related compound with a fluorophenyl and furan-2-ylmethyl structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H10FN3O2 |
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Molecular Weight |
283.26 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-(furan-2-ylmethylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C15H10FN3O2/c16-11-5-3-10(4-6-11)14-19-13(8-17)15(21-14)18-9-12-2-1-7-20-12/h1-7,18H,9H2 |
InChI Key |
VVEZPFJZURCJQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC2=C(N=C(O2)C3=CC=C(C=C3)F)C#N |
solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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